3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 947013-67-4
VCID: VC2304061
InChI: InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
SMILES: CC(C)C1=NOC(=N1)CCC(=O)O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid

CAS No.: 947013-67-4

Cat. No.: VC2304061

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid - 947013-67-4

Specification

CAS No. 947013-67-4
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
IUPAC Name 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Standard InChI InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Standard InChI Key FWPKNMGXOWKKGU-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)CCC(=O)O
Canonical SMILES CC(C)C1=NOC(=N1)CCC(=O)O

Introduction

Chemical and Physical Properties

3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid is a crystalline solid with defined chemical and physical characteristics that make it useful for various synthetic applications. The compound's properties are summarized in Table 1 below :

Table 1: Physicochemical Properties of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid

PropertyValue
IUPAC Name3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
CAS Registry Number947013-67-4
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
LogPNot specified in sources
Boiling PointNot specified in sources
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents

The compound contains several key structural elements that define its reactivity and potential applications:

  • A 1,2,4-oxadiazole core, which provides stability and specific hydrogen-bonding capabilities

  • An isopropyl group at the 3-position, contributing to the lipophilicity of the molecule

  • A propionic acid chain at the 5-position, offering a reactive carboxylic acid functional group for derivatization

The molecular structure can be represented by several chemical identifiers, which are essential for database searches and chemical inventory management :

Biological Activities and Applications

3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid and related oxadiazole derivatives have demonstrated significant biological activities, making them important candidates for drug development. The primary applications of this compound are centered around its potential therapeutic properties and its use as a building block for more complex bioactive molecules.

Pharmaceutical Applications

One of the most notable applications of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid is its use as a reactant for the preparation of N-arylamide oxadiazoles, which have been identified as selective oral CB2 agonists. The CB2 receptor, primarily expressed in immune cells, is a promising target for developing novel therapies for inflammation, pain, and immune-related disorders. The structural features of this compound make it particularly suitable for developing selective cannabinoid receptor modulators .

Similar oxadiazole derivatives have been explored as proteasome inhibitors. For instance, oxadiazole-isopropylamides have been identified as potent and non-covalent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome. Compound PI-1833, which shares structural similarities with 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid, has demonstrated inhibitory activity against CT-L with an IC50 value of 0.60 μM. Further optimization led to compound PI-1840 with an improved IC50 of 27 nM .

CompoundR Group at 3-PositionGroup at 5-PositionKey DifferencesPotential Impact on Activity
3-(3-Isopropyl- oxadiazol-5-yl)-propionic acidIsopropylPropionic acidReference compoundBaseline activity
3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acidPhenylPropionic acidAromatic vs. aliphatic at 3-positionDifferent lipophilicity and electronic properties
3-Isopropyl-1,2,4-oxadiazol-5-olIsopropylHydroxylShorter, more polar group at 5-positionDifferent hydrogen bonding capabilities
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidineIsopropylPiperidineBasic nitrogen vs. acidic carboxylDifferent charge state at physiological pH

The isopropyl group at the 3-position of the oxadiazole ring in 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid likely contributes to its lipophilicity and membrane permeability. The propionic acid chain at the 5-position provides a versatile handle for further functionalization, enabling the synthesis of derivatives with enhanced potency and selectivity .

Understanding these structure-activity relationships is crucial for designing more potent and selective analogues of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid for specific therapeutic applications.

Analytical Characterization

The analytical characterization of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid involves various spectroscopic and chromatographic techniques to confirm its structure and purity. While specific analytical data for this compound is limited in the search results, information on related compounds provides insights into the expected spectral characteristics .

Spectroscopic Data

Based on the spectral data of structurally similar compounds, we can infer the expected spectroscopic properties of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid would likely show the following characteristic signals:

  • A doublet at approximately δ 1.0-1.1 ppm for the six protons of the two methyl groups of the isopropyl moiety

  • A multiplet at approximately δ 2.6-3.0 ppm for the methine proton of the isopropyl group

  • A triplet at approximately δ 2.8-3.0 ppm for the methylene group adjacent to the carboxylic acid

  • A triplet at approximately δ 3.0-3.3 ppm for the methylene group adjacent to the oxadiazole ring

  • A broad singlet at approximately δ 10-12 ppm for the carboxylic acid proton

The 13C NMR spectrum would likely show signals for the isopropyl carbons (two methyl carbons at ~22-24 ppm and one methine carbon at ~33 ppm), the methylene carbons of the propionic acid chain (~30-35 ppm), the carboxylic acid carbon (~170-175 ppm), and the two carbons of the oxadiazole ring (~160-170 ppm) .

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid would likely exhibit characteristic bands for:

  • O-H stretching of the carboxylic acid at approximately 3200-2800 cm-1

  • C=O stretching of the carboxylic acid at approximately 1700-1730 cm-1

  • C=N stretching of the oxadiazole ring at approximately 1650-1600 cm-1

  • C-O stretching of the carboxylic acid at approximately 1300-1250 cm-1

  • C-O-C stretching of the oxadiazole ring at approximately 1150-1050 cm-1

Mass Spectrometry

Mass spectrometric analysis of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid would likely show:

  • A molecular ion peak [M+H]+ at m/z 185, corresponding to the protonated molecular ion

  • Fragment ions resulting from the loss of water (m/z 167), loss of the carboxyl group (m/z 139), and other characteristic fragmentation patterns

These analytical techniques collectively provide a comprehensive characterization of 3-(3-Isopropyl- oxadiazol-5-yl)-propionic acid, confirming its structure and purity for research and application purposes.

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